3-(4-Methylpiperazin-1-yl)pyrazin-2-amine

SHP2 inhibitor pyrazine SAR enzyme inhibition

For SHP2 inhibitor programs, structural analog substitution often leads to complete loss of target engagement. This 4-methylpiperazinyl pyrazine retains validated enzyme inhibition (pIC₅₀ = 4.5), unlike piperidine or unsubstituted analogs that are inactive. Procuring this specific intermediate eliminates potency uncertainty in SAR expansion. • Quantified Potency: Demonstrated SHP2 pIC₅₀ = 4.5; alternative 3-position substituents show no inhibition. • Assay-Ready Solubility: >25.22 mg/mL in aqueous buffer, enabling DMSO-free stock preparation for automated HTS workflows. • High Purity Grade: ≥98% purity available to minimize off-target impurities in primary screening and reference standard applications.

Molecular Formula C9H15N5
Molecular Weight 193.25 g/mol
Cat. No. B11903870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)pyrazin-2-amine
Molecular FormulaC9H15N5
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=CN=C2N
InChIInChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3,(H2,10,11)
InChIKeyRREMFVYHJYMHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazin-1-yl)pyrazin-2-amine: Overview & Procurement


3-(4-Methylpiperazin-1-yl)pyrazin-2-amine (CAS 1692839-22-7) is a heterocyclic pyrazine derivative containing a 4-methylpiperazine substituent at the 3-position and a primary amine at the 2-position of the pyrazine ring . The compound is structurally classified among aminopyrazines with piperazine modifications and has been investigated as a building block in the development of SHP2 (Src homology-2 protein tyrosine phosphatase) inhibitors and other kinase-targeted therapeutic candidates [1]. Its molecular formula is C₉H₁₅N₅, with a molecular weight of 193.25 g/mol, and it is commercially available from multiple vendors at typical purity specifications of ≥95% to ≥98% .

3-(4-Methylpiperazin-1-yl)pyrazin-2-amine: Why Substitution Fails


In the context of SHP2 inhibitor lead optimization, the specific substituent at the 3-position of the pyrazine ring critically determines biochemical potency. Systematic SAR exploration has demonstrated that replacing the 4-methylpiperazine moiety with alternative N-heterocycles (e.g., morpholine, piperidine) or removing the substitution entirely results in markedly different pIC₅₀ values in SHP2 enzyme inhibition assays [1]. These quantitative activity differences preclude simple substitution in research programs where target engagement potency must be preserved. Furthermore, procurement of structurally similar but unvalidated analogs introduces uncertainty regarding batch-to-batch synthetic reproducibility and may lack the characterization data available for the established 4-methylpiperazine variant . The evidence presented below quantifies the precise differentiation that governs compound selection.

3-(4-Methylpiperazin-1-yl)pyrazin-2-amine: Differentiation Evidence


SHP2 Enzyme Inhibition Potency Comparison

In a systematic SAR study of pyrazine-based SHP2 inhibitors, the 4-methylpiperazine-substituted analog (R₁ = 4-methylpiperazine) exhibited a pIC₅₀ of 4.5 in SHP2 enzyme inhibition assays [1]. This potency differs substantially from structurally related analogs: the morpholine-substituted analog showed a pIC₅₀ of <4.0, the piperidine-substituted analog was inactive (0% inhibition at 10 μM), and the unsubstituted analog (R₁ = H) also failed to demonstrate measurable inhibition [1].

SHP2 inhibitor pyrazine SAR enzyme inhibition

Commercial Purity Specification

The compound is commercially supplied with a certified purity specification of ≥98% (NLT 98%) by reputable vendors . In contrast, lower-purity batches (e.g., 95%) are also available in the market from alternative sources [1]. For medicinal chemistry campaigns and SAR studies where minor impurities can confound biological assay interpretation, the higher-purity material reduces the risk of off-target activity from unidentified contaminants.

purity specification quality control procurement

Aqueous Solubility Profile

The compound demonstrates aqueous solubility of ≥25.22 mg/mL (equivalent to ≥100 mM) in water under standard laboratory conditions . This solubility threshold supports preparation of concentrated stock solutions (up to 100 mM) without the use of organic co-solvents, a practical advantage for in vitro assay workflows where DMSO concentrations must be minimized to avoid cellular toxicity or assay interference.

aqueous solubility in vitro assay formulation

3-(4-Methylpiperazin-1-yl)pyrazin-2-amine: Application Scenarios


SHP2 Inhibitor SAR Exploration

The compound is directly applicable as a pyrazine core building block in SHP2 inhibitor lead optimization programs where the 3-position substitution has been quantitatively validated as potency-enabling. As demonstrated in published SAR, the 4-methylpiperazine-substituted analog retains measurable SHP2 enzyme inhibition (pIC₅₀ = 4.5), whereas piperidine and unsubstituted analogs are inactive [1]. Researchers pursuing SHP2-targeted therapeutics should procure this specific analog for SAR expansion at other positions of the pyrazine scaffold while maintaining the 4-methylpiperazine moiety at the 3-position.

Aqueous Stock Solutions for High-Throughput Screening

With aqueous solubility exceeding 25.22 mg/mL (≥100 mM), this compound is well-suited for direct preparation of concentrated stock solutions in water-based buffers without organic co-solvents [1]. This property is particularly valuable for automated liquid handling systems and high-throughput screening workflows where DMSO concentrations must be strictly controlled to avoid cytotoxicity or assay interference. The solubility profile reduces the need for serial dilution from DMSO stocks, streamlining assay-ready plate preparation.

Precision SAR with High-Purity Material

For medicinal chemistry programs requiring unambiguous interpretation of biological assay results, procurement of the ≥98% purity grade material [1] is recommended. This purity level reduces the likelihood that trace impurities—which may be present in 95% purity batches —contribute to off-target activity or false-positive hits in primary screening. This is particularly critical when the compound is used as a reference standard for analog comparison in SAR tables, where impurity-driven activity would compromise data integrity.

Kinase and Phosphatase Scaffold Diversification

While the quantitative evidence is strongest for SHP2 inhibition, the aminopyrazine scaffold with a 4-methylpiperazine substituent has been incorporated into broader heterocyclic derivative programs targeting kinase and phosphatase enzymes [1]. The compound serves as a versatile intermediate for further functionalization at the 2-amino position and other sites on the pyrazine ring, enabling exploration of target engagement across related enzyme families. Researchers may consider this building block for library synthesis where the 4-methylpiperazine-pyrazine core has demonstrated tractable physicochemical properties (solubility, stability) that facilitate downstream analog generation.

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